2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide
Descripción
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- A 3-chlorophenyl group attached to the triazole ring at position 2.
- A 7-oxo (keto) group on the pyrimidine ring.
- An N-(4-ethylphenyl)acetamide side chain at position 6 of the triazolopyrimidine scaffold.
Its design leverages the triazolopyrimidine core’s ability to engage in hydrogen bonding and π-π interactions, while the chlorophenyl and ethylphenyl substituents modulate lipophilicity and target binding.
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-2-13-6-8-15(9-7-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)16-5-3-4-14(21)10-16/h3-10,12H,2,11H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBBXJPPIPLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes likeUSP28 , a ubiquitin-specific protease, and LSD1 , a lysine-specific histone demethylase. These enzymes play crucial roles in various cellular processes, including cell cycle regulation, gene expression, and DNA repair.
Mode of Action
It has been suggested that similar compounds bind reversibly to their targets, affecting protein levels and thus influencing cellular processes. For instance, inhibition of USP28 can lead to cell cycle arrest and prevention of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Actividad Biológica
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide is a novel derivative in the triazolopyrimidine class. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 422.9 g/mol
- IUPAC Name : 2-[3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-ethylphenyl)acetamide
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines, particularly breast cancer (MCF-7) and liver cancer (HepG2).
- It exhibited cytotoxicity with IC50 values of 0.57 µM against MCF-7 cells and 1.31 µM against HepG2 cells. These values indicate a potent ability to inhibit cell growth and induce apoptosis in cancer cells .
-
Mechanism of Action :
- The compound acts primarily through the inhibition of PIM-1 kinase, an important target in cancer therapy. Studies demonstrated that it inhibited PIM-1 kinase with an IC50 value of 11.4 nM , leading to a 97.8% inhibition compared to staurosporine .
- Flow cytometry analysis revealed that treatment with the compound significantly increased the population of cells in the G1 phase of the cell cycle while decreasing those in the G2/M phase, indicating a cell cycle arrest effect that contributes to its anticancer activity .
Study 1: Apoptosis Induction in MCF-7 Cells
In a controlled experiment, MCF-7 cells treated with the compound showed:
- Apoptosis Rate : Increased by 58.29-fold , with total apoptosis at 36.14% compared to a mere 0.62% in untreated controls.
- The study concluded that the compound effectively activates apoptotic pathways in breast cancer cells .
Study 2: PIM-1 Kinase Inhibition
A molecular docking study elucidated the binding interactions between the compound and PIM-1 protein:
- The binding affinity and interaction dynamics suggest that this compound can serve as a targeted chemotherapeutic agent for breast cancer treatment.
Comparative Biological Activity Table
| Activity Type | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Cytotoxicity | 0.57 | MCF-7 |
| Cytotoxicity | 1.31 | HepG2 |
| PIM-1 Kinase Inhibition | 11.4 | N/A |
| Apoptosis Induction | 58.29-fold increase | MCF-7 |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
The target compound shares structural similarities with several derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic routes, and inferred physicochemical/biological properties.
Substituent Variations on the Triazolopyrimidine Core
Key Observations:
Triazolo Substituent Position: The 3-chlorophenyl group (target compound) vs. 4-chlorophenyl () alters electronic effects. The benzyl group () introduces a bulkier substituent, which could impact solubility and membrane permeability .
Acetamide Modifications: N-(4-ethylphenyl) (target) vs. N-(5-methyloxazol-3-yl) () introduces a heterocyclic moiety, which may engage in additional hydrogen bonding with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
